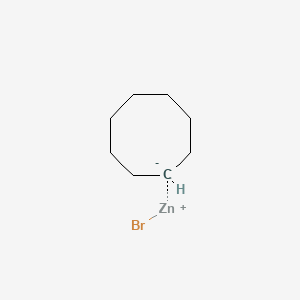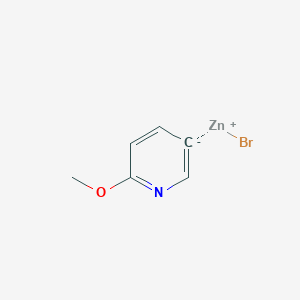
2-Chlorophenylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorophenylzinc bromide is an organozinc compound that serves as a versatile reagent in organic synthesis. It is particularly valued for its role as a nucleophile in various chemical reactions, making it a useful tool in the synthesis of complex organic molecules.
Méthodes De Préparation
2-Chlorophenylzinc bromide can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction typically requires the presence of a catalyst, such as lithium chloride, to facilitate the formation of the organozinc compound .
Analyse Des Réactions Chimiques
2-Chlorophenylzinc bromide undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, where it can replace a leaving group in a target molecule.
Coupling Reactions: It participates in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.
Common reagents used in these reactions include alkyl halides, carbonyl compounds, and various catalysts. The major products formed from these reactions depend on the specific reactants and conditions used .
Applications De Recherche Scientifique
2-Chlorophenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Medicinal Chemistry: It plays a role in the synthesis of active pharmaceutical ingredients, such as clopidogrel and ticlopidine, which are used as antiplatelet agents.
Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-Chlorophenylzinc bromide involves its role as a nucleophile. It donates electrons to electrophilic centers in target molecules, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its effectiveness in various chemical reactions .
Comparaison Avec Des Composés Similaires
2-Chlorophenylzinc bromide can be compared to other organozinc compounds, such as phenylzinc bromide and 4-chlorophenylzinc bromide. While these compounds share similar nucleophilic properties, this compound is unique in its ability to participate in specific reactions, such as the Mannich-related multicomponent synthesis of clopidogrel and ticlopidine .
Propriétés
IUPAC Name |
bromozinc(1+);chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWDPCCTNVIWLC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














